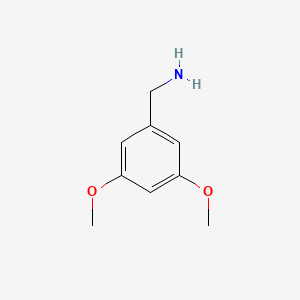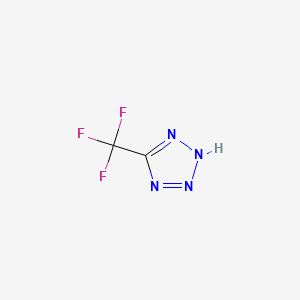
表面活性素
描述
Surfactin is a lipopeptide antibiotic composed of one β-hydroxy fatty acid and seven amino acids . It is a powerful biosurfactant that can cause lysis of erythrocytes and bacteria . It is produced by microbes belonging to the genus Bacillus and is one of the most effective biosurfactants available in many industrial fields .
Molecular Structure Analysis
The structure of surfactin has a cyclic peptide chain with 7 amino acids and a 13–16 carbon atom hydroxy fatty acid chain, which together create a cyclic lactone ring structure . The peptide moiety of the surfactin is synthesized using huge multienzymatic proteins called NonRibosomal Peptide Synthetases .Chemical Reactions Analysis
Surfactin displays an amphiphilic surface activity by the presence of hydrophobic and hydrophilic parts in its molecules, which allow them to aggregate at the interface of two immiscible liquids, thus reducing the interfacial tension of the liquid or different material phases .Physical And Chemical Properties Analysis
Surfactin is a molecule with an amphiphilic structure, which determines its unique physicochemical properties: the ability to foam, emulsify, modify hydrophobic surfaces, and chelate . It also has considerable surface activity because of its amphiphilic nature, which also allows it to reduce surface/interfacial tension and self-assemble in the nanostructure .科学研究应用
Agriculture
Surfactin has shown potential in the field of agriculture. It has been demonstrated to protect and stimulate plant immunity . The use of surfactin and biopreparations based on surfactin-producing bacteria of the genus Bacillus can be a promising strategy for sustainable agriculture .
Antimicrobial Activity
Surfactin has been found to have antimicrobial properties. It can resist bacteria, fungi, viruses, and mycoplasma . Its amphiphilic nature allows it to interact with the components of the matrix of pathogenic bacteria and fungi, changing the physical properties of the biofilm surface and initiating its degradation .
Anticancer Activity
Surfactin has been shown to induce cytotoxicity against many cancer types, such as Ehrlich ascites, breast and colon cancers, leukemia, and hepatoma . It can inhibit cancer progression by growth inhibition, cell cycle arrest, apoptosis, and metastasis arrest .
Nanotechnology Assisted Delivery
The amphiphilic nature of surfactin allows its easy incorporation into nano-formulations, such as polymeric nanoparticles, micelles, microemulsions, liposomes, etc . This can optimize surfactin delivery for improved anticancer therapy .
Environmental Treatment
Surfactin has potential applications in environmental treatment . Its biodegradability, low toxicity, and physicochemical stability at high temperatures or extreme pH values make it a promising candidate for environmental remediation .
Medical Care and Food Safety
Surfactin has potential applications in the fields of medical care and food safety . Its biological properties and beneficial roles highlight its great medical and commercial values .
作用机制
Surfactin, also known as surfactin C, is a potent biosurfactant produced by various strains of Bacillus subtilis. It has gained significant attention due to its broad-spectrum biological activities .
Target of Action
Surfactin primarily targets the cell membranes of pathogenic bacteria . It interacts with the components of the matrix of pathogenic bacteria and fungi, altering the physical properties of the biofilm surface and initiating its degradation .
Mode of Action
Surfactin’s mode of action is multifaceted. It operates primarily by:
- Attacking the cell membrane of pathogenic bacteria, leading to cell membrane disintegration or osmotic pressure imbalance .
- Inhibiting protein synthesis in pathogenic bacteria, preventing cell reproduction .
- Inhibiting the enzyme activity of pathogenic bacteria, affecting normal cell metabolism .
Biochemical Pathways
Surfactin’s production involves the branched-chain amino acid degradation pathway and the glutamate synthesis pathway . Overexpression of genes bkdAB and glnA can increase the production of surfactin .
Pharmacokinetics
Its amphiphilic nature, resulting from its hydrophilic and hydrophobic parts, allows it to aggregate at the interface of two immiscible liquids, reducing interfacial tension . This property may influence its bioavailability.
Result of Action
Surfactin has multiple biological activities, including antibacterial, antiviral, anti-mycoplasma, and antiprotozoal activities . It also has the capacity to act as an anti-adhesive agent against pathogenic bacteria . Furthermore, surfactin can trigger other cells to differentiate into non-motile cells, matrix-producing cells, cannibals, and spores .
Action Environment
The synthesis and efficacy of surfactin are influenced by environmental factors such as temperature, pH, and the presence of certain nutrients . For instance, exogenous valine and 2-methylbutyric acid supplementation can significantly facilitate the production of surfactin .
安全和危害
未来方向
In the future, a new research direction is to use synthetic biotechnology and metabolic engineering to improve the ability of strains to obtain surfactin from xylose as the sole carbon source . The establishment of suitable chassis hosts for exogenous production of surfactin might serve as an important strategy in future research .
属性
IUPAC Name |
3-[(3S,6R,9S,12S,15R,18S,21S,25R)-9-(carboxymethyl)-3,6,15,18-tetrakis(2-methylpropyl)-25-(10-methylundecyl)-2,5,8,11,14,17,20,23-octaoxo-12-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-21-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H93N7O13/c1-30(2)20-18-16-14-13-15-17-19-21-36-28-43(61)54-37(22-23-44(62)63)47(66)55-38(24-31(3)4)48(67)57-40(26-33(7)8)51(70)60-46(35(11)12)52(71)58-41(29-45(64)65)50(69)56-39(25-32(5)6)49(68)59-42(27-34(9)10)53(72)73-36/h30-42,46H,13-29H2,1-12H3,(H,54,61)(H,55,66)(H,56,69)(H,57,67)(H,58,71)(H,59,68)(H,60,70)(H,62,63)(H,64,65)/t36-,37+,38+,39-,40-,41+,42+,46+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGWOFRZMQRKHT-WGVNQGGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(C)C)CC(C)C)CC(=O)O)C(C)C)CC(C)C)CC(C)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCCCCCCC[C@@H]1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)O1)CC(C)C)CC(C)C)CC(=O)O)C(C)C)CC(C)C)CC(C)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H93N7O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893274 | |
| Record name | Surfactin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1036.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Surfactin | |
CAS RN |
24730-31-2 | |
| Record name | Surfactin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclo(L-α-aspartyl-D-leucyl-L-leucyl-3-hydroxy-13-methyltetradecanoyl-L-α-glutamyl-L-leucyl-D-leucyl-L-valyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1297386.png)










![8-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1297412.png)